molecular formula C16H12N2 B11879187 N-(Quinolin-2-ylmethylene)aniline CAS No. 5603-13-4

N-(Quinolin-2-ylmethylene)aniline

Cat. No.: B11879187
CAS No.: 5603-13-4
M. Wt: 232.28 g/mol
InChI Key: JDRHTHAVWRDRDO-UHFFFAOYSA-N
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Description

N-(Quinolin-2-ylmethylene)aniline is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and an aniline group. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Quinolin-2-ylmethylene)aniline can be synthesized through the condensation reaction between quinoline-2-carboxaldehyde and aniline. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-2-ylmethylene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N-(Quinolin-2-ylmethylene)aniline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes in pathogens. The specific mechanism depends on the structure of the derivative and the biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Quinolin-2-ylmethylene)aniline is unique due to its Schiff base structure, which allows it to form stable complexes with metals and exhibit distinct chemical reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5603-13-4

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

N-phenyl-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C16H12N2/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12H

InChI Key

JDRHTHAVWRDRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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